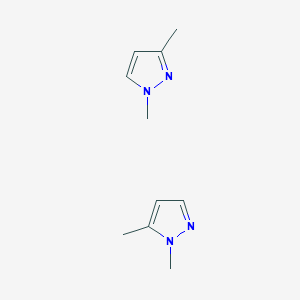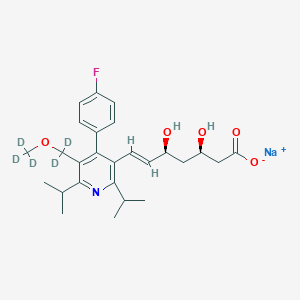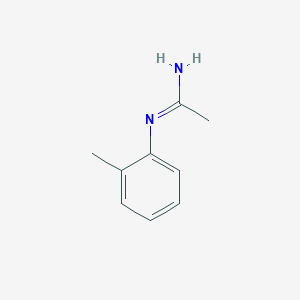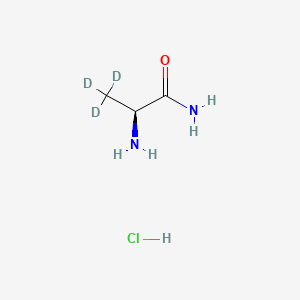
6,15-Dihydroxy Estradiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,15-Dihydroxy Estradiol is a derivative of estradiol, a potent estrogen steroid hormone Estradiol is primarily known for its role in the regulation of the menstrual cycle and reproductive system in females
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,15-Dihydroxy Estradiol typically involves multi-step organic reactions starting from estradiol. The hydroxylation at specific positions can be achieved using selective catalysts and reagents.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms capable of producing the desired hydroxylated product. Alternatively, chemical synthesis methods can be scaled up using continuous flow reactors to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 6,15-Dihydroxy Estradiol can undergo various chemical reactions, including:
Oxidation: Further oxidation of the hydroxyl groups can lead to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydroxy derivatives with different stereochemistry.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Cytochrome P450 enzymes, chemical oxidants like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation catalysts such as palladium on carbon.
Substitution: Reagents like acyl chlorides or alkyl halides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various hydroxylated, oxidized, or substituted derivatives of this compound, each with distinct chemical and biological properties .
Applications De Recherche Scientifique
6,15-Dihydroxy Estradiol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study hydroxylation reactions and enzyme catalysis.
Biology: Investigated for its role in modulating estrogen receptor activity and its effects on cellular processes.
Medicine: Potential therapeutic applications in hormone replacement therapy and treatment of estrogen-related disorders.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry
Mécanisme D'action
The mechanism of action of 6,15-Dihydroxy Estradiol involves its interaction with estrogen receptors (ERs) in target tissues. Upon binding to ERs, the compound can modulate gene expression and influence various physiological processes. The hydroxyl groups at the 6th and 15th positions may enhance its binding affinity and selectivity for specific ER subtypes, leading to distinct biological effects .
Comparaison Avec Des Composés Similaires
Estradiol: The parent compound with hydroxyl groups at the 3rd and 17th positions.
2-Hydroxyestradiol: Hydroxylated at the 2nd position, known for its anti-proliferative effects.
4-Hydroxyestradiol: Hydroxylated at the 4th position, involved in estrogen metabolism.
Uniqueness: 6,15-Dihydroxy Estradiol is unique due to the specific positioning of its hydroxyl groups, which may confer distinct biochemical and pharmacological properties compared to other hydroxylated estradiol derivatives. This uniqueness makes it a valuable compound for studying the structure-activity relationships of estrogenic compounds and their potential therapeutic applications .
Propriétés
Formule moléculaire |
C18H24O4 |
|---|---|
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,6,15,17-tetrol |
InChI |
InChI=1S/C18H24O4/c1-18-5-4-11-10-3-2-9(19)6-12(10)14(20)7-13(11)17(18)15(21)8-16(18)22/h2-3,6,11,13-17,19-22H,4-5,7-8H2,1H3/t11-,13-,14?,15?,16+,17-,18-/m1/s1 |
Clé InChI |
NZCPASZBMBJUCD-GFAQVRTDSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1C(C[C@@H]2O)O)CC(C4=C3C=CC(=C4)O)O |
SMILES canonique |
CC12CCC3C(C1C(CC2O)O)CC(C4=C3C=CC(=C4)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1-benzyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazin-6-yl)ethanol](/img/structure/B13841720.png)




![(2R,5R)-6-[(1S,3Z,5S)-3-[(2E)-2-[(1R,3aR,7aR)-1-[(E,2S,5R)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-2-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13841759.png)
![4'-Hydroxy-3',5'-diiodo-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13841770.png)



![N-[[3-(Phosphonomethyl)phenyl]methyl]-glycine](/img/structure/B13841787.png)


